molecular formula C9H8ClFO2 B1525553 Methyl 3-(chloromethyl)-4-fluorobenzoate CAS No. 1211514-54-3

Methyl 3-(chloromethyl)-4-fluorobenzoate

Cat. No.: B1525553
CAS No.: 1211514-54-3
M. Wt: 202.61 g/mol
InChI Key: NLQDFKNBCFHDMM-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)-4-fluorobenzoate: is an organic compound characterized by a benzene ring substituted with a fluorine atom at the 4-position, a chloromethyl group at the 3-position, and a methoxy carbonyl group. This compound is part of the broader class of fluorinated aromatic compounds, which are known for their unique chemical properties and wide range of applications in various fields.

Synthetic Routes and Reaction Conditions:

  • Chloromethylation: The Blanc reaction is a common method for introducing the chloromethyl group into aromatic compounds. This involves treating the starting material with formaldehyde and hydrochloric acid in the presence of zinc chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation and fluorination processes. These methods are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids or aldehydes.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methylene group, resulting in different structural isomers.

  • Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the chloromethyl group with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Methyl 3-(methyl)-4-fluorobenzoate and other structural isomers.

  • Substitution Products: Cyanides, amines, and other substituted derivatives.

Scientific Research Applications

Chemistry: Methyl 3-(chloromethyl)-4-fluorobenzoate is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.

Biology: This compound has been studied for its potential biological activity, including its use as a building block for pharmaceuticals and agrochemicals. Its fluorine atom can enhance the biological activity and stability of derived compounds.

Medicine: Derivatives of this compound are explored for their therapeutic potential. They may serve as precursors for drugs targeting various diseases, such as cancer and infectious diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring high thermal and chemical stability.

Mechanism of Action

The mechanism by which Methyl 3-(chloromethyl)-4-fluorobenzoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can enhance binding affinity and selectivity, while the chloromethyl group can facilitate further chemical modifications.

Molecular Targets and Pathways:

  • Enzymes: Potential targets include enzymes involved in metabolic pathways or disease processes.

  • Receptors: Binding to specific receptors can modulate cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • Methyl 3-(chloromethyl)benzoate: Lacks the fluorine atom, resulting in different chemical and biological properties.

  • Methyl 4-fluorobenzoate: Lacks the chloromethyl group, leading to variations in reactivity and applications.

  • Methyl 3-(chloromethyl)-benzoate: Similar structure but without fluorination, affecting its stability and activity.

Uniqueness: Methyl 3-(chloromethyl)-4-fluorobenzoate stands out due to the presence of both fluorine and chloromethyl groups, which confer unique chemical properties and potential applications. Its dual functionality allows for diverse synthetic routes and biological activities, making it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 3-(chloromethyl)-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQDFKNBCFHDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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